Cas no 66552-40-7 (2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate)

2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate is a specialized indole derivative with applications in organic synthesis and pharmaceutical research. Its structure features ester-functionalized carboxyl groups at the 2 and 5 positions, along with ethyl and methyl substituents, enhancing its reactivity and versatility as an intermediate. The compound’s indole core is notable for its role in biologically active molecules, making it valuable for developing pharmacophores or agrochemicals. Its well-defined molecular architecture ensures consistent performance in coupling reactions or heterocyclic modifications. The product is typically characterized by high purity and stability, suitable for precision synthetic workflows. Proper handling under inert conditions is recommended to preserve its integrity.
2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate structure
66552-40-7 structure
Product name:2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate
CAS No:66552-40-7
MF:C14H15NO4
Molecular Weight:261.273
CID:2796048
PubChem ID:10445360

2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate 化学的及び物理的性質

名前と識別子

    • 2-ETHYL5-METHYL3-METHYL-1H-INDOLE-2,5-DICARBOXYLATE
    • 66552-40-7
    • DTXSID70440070
    • 2-ETHYL 5-METHYL 3-METHYL-1H-INDOLE-2,5-DICARBOXYLATE
    • DTXCID00390892
    • 2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate
    • MDL: MFCD20227174
    • インチ: InChI=1S/C14H15NO4/c1-4-19-14(17)12-8(2)10-7-9(13(16)18-3)5-6-11(10)15-12/h5-7,15H,4H2,1-3H3
    • InChIKey: GOIVPBQODBSHMB-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=C(C)C2=C(C=CC(=C2)C(=O)OC)N1

計算された属性

  • 精确分子量: 261.10010796Da
  • 同位素质量: 261.10010796Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 357
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 68.4Ų

2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM258880-1g
2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate
66552-40-7 95%
1g
$404 2021-08-18
Alichem
A199011161-1g
2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate
66552-40-7 95%
1g
$486.85 2023-09-01
Chemenu
CM258880-1g
2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate
66552-40-7 95%
1g
$428 2023-02-02
Alichem
A199011161-250mg
2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate
66552-40-7 95%
250mg
$185.64 2023-09-01

2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate 関連文献

2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylateに関する追加情報

2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate (CAS No: 66552-40-7)

The compound 2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate, identified by the CAS number 66552-40-7, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery. The structure of this molecule consists of an indole ring system with substituents at positions 2, 3, and 5, making it a unique member of the indole family.

Recent studies have highlighted the importance of indole derivatives in medicinal chemistry, particularly in the development of anticancer agents. The indole moiety is known for its ability to interact with various biological targets, including enzymes and receptors. The presence of ethyl and methyl groups in the structure of 2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate enhances its lipophilicity, which is a critical factor for drug absorption and bioavailability.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. Researchers have optimized these methods to improve yield and purity, making it easier to scale up production for pharmaceutical applications. The use of microwave-assisted synthesis has also been explored, offering a faster and more efficient route compared to traditional methods.

The dicarboxylate functionality in the molecule provides versatility in terms of chemical modification. This feature allows for the incorporation of various functional groups, enabling the design of derivatives with enhanced pharmacokinetic properties. For instance, esterification or amidation of the carboxylic acid groups can modulate solubility and stability in different physiological environments.

Recent advancements in computational chemistry have facilitated the study of the molecular interactions of 2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate. Molecular docking studies have revealed potential binding modes with key therapeutic targets such as kinases and proteases. These insights are invaluable for guiding further optimization efforts aimed at improving potency and selectivity.

In addition to its pharmacological applications, this compound has shown promise in materials science. Its ability to form self-assembled structures makes it a candidate for use in nanotechnology applications, such as drug delivery systems and sensors. Researchers are actively exploring these possibilities, leveraging the unique properties of indole derivatives to develop innovative materials.

The environmental impact of synthesizing and using this compound has also come under scrutiny. Green chemistry approaches are being adopted to minimize waste and reduce energy consumption during production. For example, catalytic processes that avoid hazardous reagents are being developed to synthesize this compound more sustainably.

In conclusion, 2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate (CAS No: 66552-40-7) is a versatile compound with significant potential across multiple fields. Its unique structure and functional groups make it an attractive candidate for drug development and material science applications. As research continues to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing scientific innovation.

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